Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one
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Overview
Description
Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one: is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₂N₂O. This compound is characterized by its unique structure, which includes a pyrrolo and pyridine ring fused together. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one typically involves multiple steps. One common method starts with 2,3-dipicolinic acid, which undergoes a series of reactions including bi-alkyl sulfonyl esterification, ammonia ring closing, and reduction of the pyridine ring . The reaction conditions often involve the use of solvents like toluene and reagents such as sodium borohydride and trifluoroacetic acid .
Industrial Production Methods: For industrial production, the method is optimized for high productivity and cost-effectiveness. The process involves similar steps as the laboratory synthesis but is scaled up and may include additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are common.
Substitution: Halogenating agents or nucleophiles are often used.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
Scientific Research Applications
Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid
- 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Uniqueness: Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one is unique due to its specific ring structure and the presence of both pyrrolo and pyridine rings. This gives it distinct chemical properties and potential biological activities that are not found in other similar compounds .
Properties
IUPAC Name |
1,2,3,3a,4,5,7,7a-octahydropyrrolo[3,4-c]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-1-5-2-8-3-6(5)4-9-7/h5-6,8H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQOYWOBYRWYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2CNC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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